Diphenyl (1-phenylethenyl)phosphonate

Descripción general

Descripción

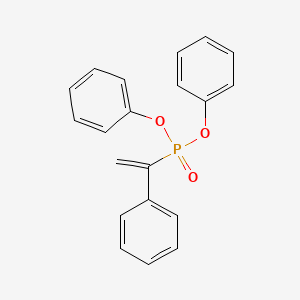

Diphenyl (1-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 1-phenylethenyl group

Métodos De Preparación

The synthesis of Diphenyl (1-phenylethenyl)phosphonate can be achieved through several methods:

Substitution or Phosphonylation: This method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination.

Copper-Catalyzed Reaction: A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature delivers products of P-C bond formation in high yields within a short reaction time.

Análisis De Reacciones Químicas

Diphenyl (1-phenylethenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate oxides.

Substitution: It can undergo nucleophilic substitution reactions, particularly with diaryliodonium salts, to form aryl phosphonates.

Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases such as cesium carbonate. The major products formed from these reactions are aryl phosphonates and phosphonic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Diels-Alder Reactions

Diphenyl (1-phenylethenyl)phosphonate has been utilized in Diels-Alder reactions, which are pivotal in the synthesis of complex cyclic compounds. For instance, it has shown compatibility with various dienes such as cyclopenta-1,3-diene and cyclohexa-1,3-diene, yielding products in high yields (up to 98%) when reacted under optimized conditions. The electron-withdrawing nature of substituents on the phosphonate enhances reactivity, making it a valuable reagent in synthetic organic chemistry .

| Diene | Yield (%) |

|---|---|

| Cyclopenta-1,3-diene | 92 |

| Cyclohexa-1,3-diene | 85 |

| 4-Cyano-substituted | 98 |

Biomedical Applications

Therapeutic Potential

Recent studies have highlighted the bioactive properties of this compound derivatives. These compounds have shown promise in treating various medical conditions, including autoimmune diseases and transplant-related injuries. For example, they are being investigated for their ability to induce transplantation tolerance and protect against ischemic injury during organ transplants .

Antiviral Activity

The compound's derivatives have also been explored for their antiviral properties. Certain phosphonates exhibit inhibitory effects on viral DNA polymerases, making them potential candidates for antiviral therapies similar to foscarnet, which is used against herpes viruses .

Enzyme Inhibition

This compound acts as an enzyme inhibitor due to its ability to form stable complexes with enzymes involved in biochemical pathways. This characteristic is particularly beneficial in the development of drugs targeting specific enzymatic activities related to diseases such as cancer and viral infections .

Material Science

In material science, this compound is being researched for its role in producing polymers with tailored properties. Its incorporation into polymer matrices can enhance characteristics such as thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Case Studies

Case Study 1: Synthesis of Cyclic Phosphonates

A study demonstrated the synthesis of various cyclic phosphonates using this compound through Diels-Alder reactions. The reaction conditions were optimized to achieve high yields while minimizing by-products, showcasing the compound's utility in synthetic pathways.

Case Study 2: Antiviral Efficacy

Research on the antiviral efficacy of this compound derivatives revealed that certain compounds significantly inhibited the replication of herpes simplex virus in vitro. This finding suggests potential therapeutic applications in treating viral infections.

Mecanismo De Acción

The mechanism of action of Diphenyl (1-phenylethenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The compound can also form stable complexes with metal ions, which can be exploited in various catalytic processes .

Comparación Con Compuestos Similares

Diphenyl (1-phenylethenyl)phosphonate can be compared with other similar compounds, such as:

Diphenylphosphine Oxide: This compound has similar applications in organic synthesis and materials science but differs in its reactivity and stability.

Diethyl Phenylphosphonate: This compound is used in similar applications but has different physical and chemical properties due to the presence of ethyl groups instead of phenyl groups.

Phenylphosphinic Acid: This compound is used in medicinal chemistry and has different reactivity due to the presence of a phosphinic acid group instead of a phosphonate group.

This compound is unique due to its specific combination of diphenyl and 1-phenylethenyl groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

Diphenyl (1-phenylethenyl)phosphonate is an organophosphorus compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a phosphonate group attached to a phenylethenyl moiety, which contributes to its unique reactivity and biological activity. Its molecular formula is C_{18}H_{15O_4P, with a molecular weight of approximately 328.29 g/mol. The compound is typically a white solid, soluble in organic solvents but less soluble in water, indicating its potential for various applications in chemical and biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological molecules. The phosphonate group can mimic natural substrates, leading to competitive inhibition of target enzymes. For instance, studies have shown that phosphonate derivatives can inhibit serine proteases such as granzyme A and trypsin, which are critical in various physiological processes, including immune responses and digestion .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies suggest it may be effective against multidrug-resistant bacteria, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has shown potent inhibitory effects on several enzymes:

- Granzyme A : A key player in the immune system, targeted by this compound through competitive inhibition.

- Trypsin : Another serine protease inhibited by this compound, showcasing its potential in regulating proteolytic activities .

Study 1: Inhibition of Granzyme A

In a study evaluating various diphenyl phosphonate esters, this compound was identified as a selective inhibitor of granzyme A with a second-order rate constant of k_{obs}/[I]=3650M^{-1}s^{-1}. This finding highlights its potential as a therapeutic agent in conditions where granzyme A plays a pathological role .

Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated significant activity, suggesting its utility in treating infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenylphosphite | C_{12}H_{15O_3P | Used primarily as a stabilizer and antioxidant |

| Diphenyl methylphosphonate | C_{11}H_{15O_4P | Known for its role in pesticide formulations |

| This compound | C_{18}H_{15O_4P | Exhibits different reactivity patterns compared to others |

| Triphenyl phosphite | C_{18}H_{15O_4P | Commonly used as a reagent in organic synthesis |

This table illustrates the distinctiveness of this compound due to its specific functionalization and biological activity.

Propiedades

IUPAC Name |

1-diphenoxyphosphorylethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17O3P/c1-17(18-11-5-2-6-12-18)24(21,22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h2-16H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRUYIAIPGSQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566456 | |

| Record name | Diphenyl (1-phenylethenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32187-40-9 | |

| Record name | Phosphonic acid, (1-phenylethenyl)-, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32187-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl (1-phenylethenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.